

Spectroscopic and Synthetic Profile of 8-Iodo-1-naphthoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 8-Iodo-1-naphthoic acid

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This technical document provides an in-depth guide to the spectroscopic characteristics of **8-Iodo-1-naphthoic acid**, a key intermediate in the synthesis of various 1,8-difunctionalized naphthalene derivatives.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering detailed nuclear magnetic resonance (NMR) data and the experimental protocols for its acquisition.

Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for **8-Iodo-1-naphthoic acid**, recorded in deuteriochloroform (CDCl_3) on a 500 MHz spectrometer.[1]

Table 1: ^1H NMR Spectroscopic Data for 8-Iodo-1-naphthoic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---------------------------------|--------------|--------------------------|-------------|-------------|
| 8.27 | dd | 7.3, 1.2 | 1H | Aromatic CH |
| 7.94 - 7.89 | m | 3H | Aromatic CH | |
| 7.52 | dd | 8.2, 7.1 | 1H | Aromatic CH |
| 7.22 | dd | 8.1, 7.3 | 1H | Aromatic CH |

Source:[1]

Table 2: ^{13}C NMR Spectroscopic Data for 8-Iodo-1-naphthoic acid

| Chemical Shift (δ) ppm |
|---------------------------------|
| 175.1 |
| 142.1 |
| 135.5 |
| 133.4 |
| 132.8 |
| 131.5 |
| 129.7 |
| 129.6 |
| 127.6 |
| 125.2 |
| 93.1 |

Source:[1]

Experimental Protocols

The spectroscopic data presented above were obtained from a sample of **8-iodo-1-naphthoic acid** synthesized via the hydrolysis of methyl 8-iodo-1-naphthoate.

Synthesis of 8-iodo-1-naphthoic acid

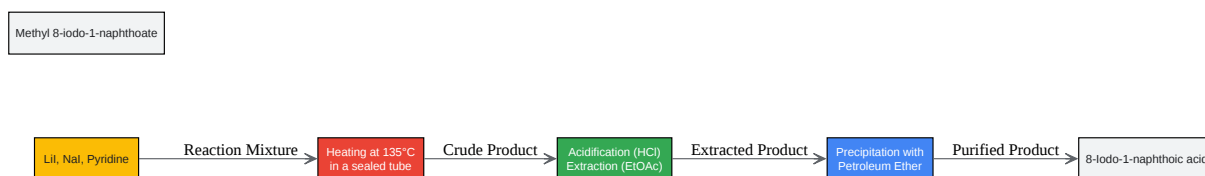
A solution of methyl 8-iodo-1-naphthoate (12.5 g, 40 mmol) in dry pyridine (50 mL) was treated with lithium iodide (LiI, 5.4 g, 40 mmol) and sodium iodide (NaI, 12 g, 80 mmol). The mixture was heated to 135 °C in a sealed tube for 3 hours. Progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The resulting residue was acidified to a pH of 1-2 using 1.0 M aqueous HCl. The aqueous layer was then repeatedly extracted with ethyl acetate (EtOAc) to ensure complete recovery of the product. The combined organic extracts were concentrated, and the residue was dissolved in a minimal amount of EtOAc. Petroleum ether was added to induce precipitation of the product. The resulting solid was collected by filtration to yield **8-iodo-1-naphthoic acid** as a light yellow solid (11.2 g, 94% yield).[1]

NMR Sample Preparation and Analysis

A sample of the purified **8-iodo-1-naphthoic acid** was dissolved in deuterated chloroform (CDCl₃) for NMR analysis. ¹H and ¹³C NMR spectra were recorded on a 500 MHz and 126 MHz instrument, respectively.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **8-iodo-1-naphthoic acid**.



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Caption: Synthesis workflow for **8-Iodo-1-naphthoic acid**.

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References

- 1. tandfonline.com [tandfonline.com]
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